2-Bromo-3-octylthiophene
Overview
Description
2-Bromo-3-octylthiophene is a brominated thiophene derivative with an octyl group attached to the third carbon of the thiophene ring. Thiophene is a heterocyclic compound with a sulfur atom and a conjugated pi-electron system, which imparts interesting electronic properties. The bromine atom at the second position makes it a versatile intermediate for further chemical reactions, particularly in the field of organic electronics and conducting polymers.
Synthesis Analysis
The synthesis of brominated thiophenes, such as 2-Bromo-3-octylthiophene, typically involves the bromination of methylthiophene derivatives. For instance, the synthesis of 2-bromo-3-methylthiophene has been achieved using 3-methylthiophene and N-bromosuccinimide (NBS) as starting materials, with high yields and purity obtained after specific reaction times and temperatures . Although the synthesis of 2-Bromo-3-octylthiophene is not directly described, similar methodologies could be applied by substituting the methyl group with an octyl chain.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the thiophene ring and the substituents attached to it. In the case of 2-Bromo-3-octylthiophene, the octyl group would provide a significant alkyl chain that could influence the compound's solubility and packing in solid-state structures. X-ray crystallography studies of related compounds, such as unsymmetrical thiathiophthenes, reveal insights into bond lengths and molecular conformations . These studies are crucial for understanding the electronic properties and reactivity of the compound.
Chemical Reactions Analysis
Brominated thiophenes are reactive intermediates that can undergo various chemical reactions, including coupling reactions to form larger conjugated systems. For example, oxidative coupling and Stille coupling are common methods to synthesize oligothiophenes . The presence of the bromine atom in 2-Bromo-3-octylthiophene makes it a candidate for such reactions, potentially leading to novel oligothiophenes with extended pi-conjugation and interesting electronic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-octylthiophene would be influenced by both the thiophene ring and the octyl substituent. The electron-donating nature of the alkyl chain and the electron-withdrawing effect of the bromine atom would affect the compound's electronic properties. Electrochemical studies of related compounds, such as tetraferrocenylthiophene, demonstrate the ability to undergo reversible electron-transfer processes, which could be indicative of the redox behavior of 2-Bromo-3-octylthiophene . The solubility, melting point, and other physical properties would be determined by the alkyl chain length and the overall molecular structure.
Scientific Research Applications
Palladium-Catalyzed Polymerization
A study highlights the palladium-catalyzed polymerization of 2-bromo-3-octylthiophene, leading to the formation of oligo(3-octylthiophenes). This process achieves good yields and allows optimization of polymer regioregularity and molecular weight. A proposed mechanism involves coordination between palladium and sulfur, resembling a modified Heck mechanism (Hassan, Schulz, Gozzi, & Lemaire, 2003).
Synthesis of Bis(perylene diimide)–Donor Electron-Transport Materials
Another research focuses on synthesizing 2-bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) (2-bromo-PDI) from PDI through transition-metal catalyzed borylation and treatment with copper(II) bromide. This compound is used in the synthesis of PDI–donor–PDI triads, which are potential electron-transport materials in organic field-effect transistors (Zhang, Singh, Hwang, Barlow, Kippelen, & Marder, 2013).
Synthesis of Symmetric Octithiophenes
Research on symmetric octithiophenes synthesized from asymmetric β-alkylsulfanyl bithiophenes, including derivatives of 2-bromo-3-octylthiophene, reveals these compounds exhibit solubility in common solvents and display unique solvatochromic properties (Mucci, Parenti, Cagnoli, Benassi, Passalacqua, Preti, & Schenetti, 2006).
Conjugated Poly(thiophene)s and Copolymers
A study details the synthesis of highly conjugated poly(thiophene)s using tributyltin derivatives of 2-bromo-3-octylthiophene. This process yields regioregular polymers with significant head-to-tail coupling, showcasing enhanced conjugation and electroactive properties (Lère-Porte, Moreau, & Torreilles, 2001).
Conjugated Donor–Acceptor–Donor Triblock Copolymers
Research demonstrates the synthesis of monofunctional telechelic poly(3-octylthiophene) (P3OT) with bromine-substituted end groups, utilized in preparing donor–acceptor–donor (D–A–D) triblock copolymers. This showcases potential applications in electronic materials (Woody, Leever, Durstock, & Collard, 2011).
Safety And Hazards
Future Directions
Thiophene-based conjugated polymers, such as 2-Bromo-3-octylthiophene, hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . They have shown great promise for applications in lighting, power, and circuitry, with rapidly improving performance already surpassing that of amorphous silicon-based counterparts . The future development of side-chain engineering on next-generation conjugated polymers with desirable thermomechanical property for stretchable and wearable electronics is expected .
properties
IUPAC Name |
2-bromo-3-octylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISONQKSIWXLJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444485 | |
Record name | 2-Bromo-3-octylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-octylthiophene | |
CAS RN |
145543-83-5 | |
Record name | 2-Bromo-3-octylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-n-octylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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